Strigol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Strigol is a member of the strigolactone family, a class of plant hormones that play crucial roles in plant development and interactions with other organisms. First isolated in 1966 from cotton root exudates, strigol is recognized primarily for its ability to stimulate the germination of seeds from parasitic plants such as Striga and Orobanche species. The compound has a complex chemical structure characterized by a tricyclic lactone linked to a hydroxymethyl butenolide, which is essential for its biological activity . Strigol is particularly important in agricultural contexts, as it contributes to the signaling pathways that promote the growth of arbuscular mycorrhizal fungi, which form symbiotic relationships with plant roots .

Strigol exhibits potent biological activities, primarily as a germination stimulant for parasitic weeds. It can induce seed germination in Striga hermonthica and Orobanche crenata at extremely low concentrations (picomolar levels) . Beyond its role in stimulating parasitic weed germination, strigol also enhances hyphal branching in arbuscular mycorrhizal fungi, which are beneficial for plant nutrient uptake . The biological effects of strigol are mediated through its interaction with specific receptors in target organisms, leading to significant ecological implications in agricultural systems.

The synthesis of strigol and its analogues has been extensively studied. Natural strigol is derived from carotenoid precursors through complex biosynthetic pathways involving several enzymatic steps. The initial step involves the isomerization of -carotene facilitated by enzymes such as -carotene isomerase . Subsequent steps include oxidative modifications leading to the formation of various strigolactones. Synthetic methods have also been developed to create analogues with modified structures that retain biological activity; these methods often involve strategic modifications to the vinyl ether part of the molecule .

Strigol has significant applications in agriculture, particularly in managing parasitic weeds. By understanding and manipulating strigolactone signaling pathways, researchers aim to develop crops with enhanced resistance to parasitic plants . Furthermore, strigol and its analogues are explored for their potential use in promoting beneficial fungal associations that can improve soil health and crop yields. The role of strigol in stimulating mycorrhizal fungi makes it a target for enhancing sustainable agricultural practices.

Research on strigol has revealed its intricate interactions with various biological systems. Strigol binds to specific receptors such as D14, triggering downstream signaling cascades that affect plant architecture and growth responses . Studies have also shown that hydrolysis products of strigol can interact differently with these receptors, influencing their bioactivity and efficacy as signaling molecules . Understanding these interactions is crucial for developing targeted agricultural strategies that leverage strigol's properties.

Strigol belongs to a broader class of compounds known as strigolactones. Other notable members include:

- (+)-Orobanchol: A natural product similar in function but distinct in structure.

- (+)-5-Deoxystrigol: A precursor in the biosynthetic pathway of strigolactones.

- Sorgolactone: Another analogue with similar biological activities but differing structural characteristics.

- (+)-Strigyl Acetate: An ester derivative that exhibits similar germination-stimulating properties.

Unique Features of StrigolCompound Key Features Unique Aspects Strigol Potent germination stimulant for Striga First isolated from cotton; pivotal role in mycorrhizal interactions (+)-Orobanchol Similar stimulant effects More abundant naturally occurring variant (+)-5-Deoxystrigol Precursor compound Essential for biosynthesis of other strigolactones Sorgolactone Active on both parasitic weeds and fungi Structural variations lead to different activities (+)-Strigyl Acetate Esterified form with similar bioactivity Potentially altered solubility and stability

| Compound | Key Features | Unique Aspects |

|---|---|---|

| Strigol | Potent germination stimulant for Striga | First isolated from cotton; pivotal role in mycorrhizal interactions |

| (+)-Orobanchol | Similar stimulant effects | More abundant naturally occurring variant |

| (+)-5-Deoxystrigol | Precursor compound | Essential for biosynthesis of other strigolactones |

| Sorgolactone | Active on both parasitic weeds and fungi | Structural variations lead to different activities |

| (+)-Strigyl Acetate | Esterified form with similar bioactivity | Potentially altered solubility and stability |

Strigol stands out due to its historical significance as the first identified member of the strigolactone family and its unique dual role in stimulating both parasitic weed germination and beneficial fungal growth. This dual functionality underscores its importance in both ecological interactions and agricultural applications.

Carotenoid-Derived Biosynthetic Precursors

The biosynthesis of strigol originates from the carotenoid pathway, specifically beginning with all-trans-β-carotene as the primary precursor molecule [1] [2] [19]. The initial step involves DWARF27, an iron-containing protein localized in chloroplasts, which catalyzes the critical isomerization of all-trans-β-carotene to 9-cis-β-carotene [13] [19]. This isomerization reaction represents the first committed step in strigolactone biosynthesis and is essential for subsequent enzymatic conversions [13].

Following the DWARF27-catalyzed isomerization, the pathway proceeds through sequential carotenoid cleavage reactions mediated by carotenoid cleavage dioxygenases [14]. CAROTENOID CLEAVAGE DIOXYGENASE 7 cleaves 9-cis-β-carotene to form 9-cis-β-apo-10'-carotenal, which serves as the immediate substrate for the next enzymatic step [2] [14] [19]. Research has demonstrated that 13C-isotope feeding experiments using 9-cis-β-apo-10'-carotenal directly confirm its role as a precursor for strigolactone biosynthesis in rice plants [2].

The conversion of 9-cis-β-apo-10'-carotenal to carlactone is catalyzed by CAROTENOID CLEAVAGE DIOXYGENASE 8, which performs a complex molecular rearrangement involving the incorporation of three oxygen atoms [19]. This enzymatic reaction represents a unique intramolecular cyclization that forms the basic carbon skeleton characteristic of all strigolactones, including strigol [1] [19]. The stereochemistry of carlactone formation is highly specific, with the enzyme producing exclusively the (11R)-configuration, which corresponds to the stereochemistry found in naturally occurring strigol [1] [5].

| Precursor Compound | Enzyme | Product | Stereochemistry |

|---|---|---|---|

| All-trans-β-carotene | DWARF27 | 9-cis-β-carotene | 9-cis configuration |

| 9-cis-β-carotene | CAROTENOID CLEAVAGE DIOXYGENASE 7 | 9-cis-β-apo-10'-carotenal | Maintained |

| 9-cis-β-apo-10'-carotenal | CAROTENOID CLEAVAGE DIOXYGENASE 8 | Carlactone | (11R)-configuration |

Enzymatic Machinery: Role of Cytochrome P450 (CYP711A) and Sulfotransferases

The cytochrome P450 family CYP711A represents the primary enzymatic machinery responsible for the downstream processing of carlactone into various strigolactones, including strigol [4] [8] [10]. These enzymes exhibit remarkable functional diversity and can be classified into three distinct types based on their catalytic activities [4] [8]. A1-type CYP711A enzymes convert carlactone to carlactonoic acid, A2-type enzymes catalyze both carlactonoic acid formation and subsequent ring closure to form 4-deoxyorobanchol, while A3-type enzymes additionally perform hydroxylation reactions to generate orobanchol [4] [8].

Research utilizing ancestral sequence reconstruction has revealed that CYP711A enzymes have undergone significant functional evolution, particularly in monocot species [4]. The monocot group 3 ancestor demonstrates both increased catalytic activity and high stereoselectivity toward strigol-type strigolactones, suggesting evolutionary pressure for the diversification of strigolactone structures [4]. Kinetic analysis of CYP711A enzymes shows that these cytochrome P450 monooxygenases accept synthetic strigolactone analogs as substrates and catalyze multiple oxidation reactions [4].

The role of sulfotransferases in strigolactone biosynthesis has been elucidated through studies of LOW GERMINATION STIMULANT 1 in sorghum [12] [15] [27]. This sulfotransferase functions downstream of CYP711A enzymes and catalyzes the sulfonation of 18-hydroxy-carlactonoic acid to facilitate the formation of strigol-type compounds [12] [15]. The sulfotransferase activity provides an easier leaving group for spontaneous cyclization reactions that generate both 5-deoxystrigol and 4-deoxyorobanchol [12] [15].

Biochemical characterization demonstrates that LOW GERMINATION STIMULANT 1 operates in a sulfo donor-dependent manner, utilizing 3'-phosphoadenosine 5'-phosphosulfate as the sulfate donor [12] [27]. The enzyme exhibits specificity for 18-hydroxy-carlactonoic acid as its substrate and produces both strigol-type and orobanchol-type products in approximately equal ratios during in vitro reactions [27]. This dual product formation suggests that additional enzymatic factors may be required for stereoselective cyclization to achieve the β-configuration characteristic of strigol [27].

| Enzyme Type | Primary Activity | Secondary Activity | Product Formation |

|---|---|---|---|

| CYP711A (A1-type) | Carlactone → Carlactonoic acid | None | Carlactonoic acid |

| CYP711A (A2-type) | Carlactone → Carlactonoic acid | Ring closure to 4-deoxyorobanchol | 4-deoxyorobanchol |

| CYP711A (A3-type) | Carlactone → Carlactonoic acid | Hydroxylation of 4-deoxyorobanchol | Orobanchol |

| LOW GERMINATION STIMULANT 1 | 18-hydroxy-carlactonoic acid sulfonation | Cyclization facilitation | 5-deoxystrigol, 4-deoxyorobanchol |

Conversion of Carlactone to Strigol via Carlactonoic Acid

The conversion of carlactone to strigol follows a multi-step pathway involving carlactonoic acid as a critical intermediate [8] [9] [10]. The initial oxidation of carlactone to carlactonoic acid represents a conserved function across plant species and is catalyzed by CYP711A family enzymes [8]. This reaction involves the oxidation of the C-19 position of carlactone to form the carboxylic acid functionality characteristic of carlactonoic acid [8] [10].

In species that produce strigol, specialized cytochrome P450 enzymes perform additional oxidations on carlactonoic acid to generate 18-hydroxy-carlactonoic acid [20] [27]. Research on peach (Prunus persica) has identified PpMAX1c as a unique enzyme capable of synthesizing strigol directly from carlactone through a pathway involving 18-hydroxy-carlactonoic acid formation [20]. This enzyme catalyzes four sequential oxidation steps, including C18-hydroxylation and subsequent ring closure reactions [20].

The biosynthetic route to strigol involves the formation of 4,18-dihydroxy-carlactonoic acid as a proposed intermediate, although this compound has not been directly detected due to its instability [20]. The cyclization reaction that forms the characteristic tricyclic structure of strigol appears to occur after A-ring hydroxylation of 18-hydroxy-carlactonoic acid, representing a distinct mechanism from other strigolactone biosynthetic pathways [20].

Feeding experiments using synthetic carlactone have demonstrated stereospecific recognition in the biosynthetic pathway, with only the (11R)-isomer being converted to strigol-type products in vivo [1] [5]. Mass spectrometry analysis has confirmed the conversion of 13C-labeled carlactone to 13C-labeled strigol derivatives, providing direct evidence for this biosynthetic relationship [1] [5].

| Biosynthetic Step | Substrate | Enzyme | Product | Reaction Type |

|---|---|---|---|---|

| 1 | Carlactone | CYP711A | Carlactonoic acid | C19 oxidation |

| 2 | Carlactonoic acid | Specialized CYP711A | 18-hydroxy-carlactonoic acid | C18 hydroxylation |

| 3 | 18-hydroxy-carlactonoic acid | Unknown/spontaneous | 4,18-dihydroxy-carlactonoic acid | A-ring hydroxylation |

| 4 | 4,18-dihydroxy-carlactonoic acid | Cyclization machinery | Strigol | Ring closure |

Species-Specific Modifications in Biosynthetic Pathways

Strigolactone biosynthesis exhibits remarkable species-specific modifications that result in the production of structurally diverse compounds across different plant families [16] [18] [22]. The structural diversity observed in strigolactones reflects evolutionary adaptations to specific ecological requirements and symbiotic relationships [16] [18]. Over 30 different strigolactones have been identified across plant species, with each species typically producing multiple structurally related compounds [18] [22].

Cotton (Gossypium hirsutum) represents one of the primary natural sources of strigol, where the compound functions as both a root-derived signal and an endogenous hormone [18] [20]. The biosynthetic pathway in cotton differs from that in other strigol-producing species, utilizing a distinct set of cytochrome P450 enzymes for the cyclization reactions [20]. Research has shown that cotton produces strigol through a pathway that involves different timing of hydroxylation and cyclization steps compared to peach [20].

Sorghum (Sorghum bicolor) produces strigol-type strigolactones including 5-deoxystrigol and sorgomol through a unique sulfotransferase-mediated pathway [15] [27]. The presence of LOW GERMINATION STIMULANT 1 in sorghum enables the production of β-configured strigolactones characteristic of the strigol family [15] [27]. Loss-of-function mutations in this sulfotransferase result in a shift toward orobanchol-type products, demonstrating its critical role in determining strigolactone stereochemistry [15] [27].

Maize (Zea mays) and proso millet (Panicum miliaceum) also produce strigol, but through biosynthetic modifications that may involve different intermediate compounds [18]. The species-specific nature of strigolactone production is further exemplified by the discovery of non-canonical strigolactones such as zealactone in maize and heliolactone in sunflower [18]. These structural variations reflect evolutionary pressures related to root parasitic plant resistance and arbuscular mycorrhizal fungal symbiosis [18] [21].

Recent research has identified species-specific cytochrome P450 families beyond CYP711A that contribute to strigolactone diversification [6] [31]. The CYP722C family has been shown to catalyze critical steps in canonical strigolactone formation in flowering plants, while CYP722A produces noncanonical strigolactones primarily detected in shoot tissues [31]. The evolutionary relationship between these enzyme families suggests that gene duplication and functional divergence have been major drivers of strigolactone structural diversity [31].

| Plant Species | Primary Strigol-Type Compounds | Unique Biosynthetic Features | Key Enzymes |

|---|---|---|---|

| Cotton (Gossypium hirsutum) | Strigol | Distinct cyclization timing | Species-specific CYP711A |

| Sorghum (Sorghum bicolor) | 5-deoxystrigol, Sorgomol | Sulfotransferase-mediated pathway | LOW GERMINATION STIMULANT 1 |

| Peach (Prunus persica) | Strigol | Direct conversion from carlactone | PpMAX1c |

| Maize (Zea mays) | Strigol, Zealactone | Noncanonical pathway components | Modified CYP711A variants |

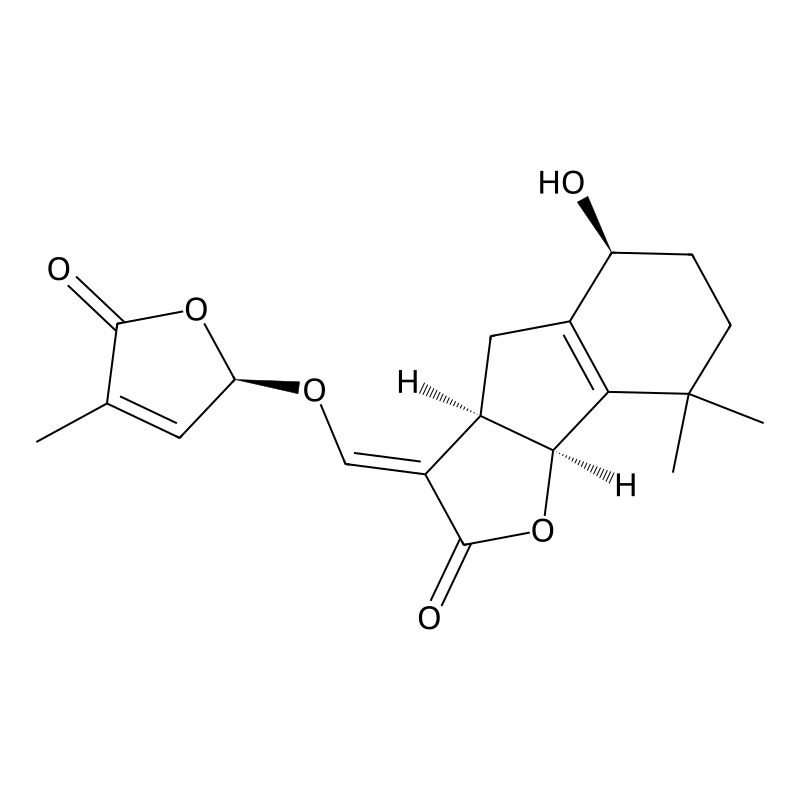

Strigol exhibits a highly sophisticated molecular architecture centered around its characteristic tricyclic lactone system, designated as the ABC-ring framework [1] [2] [3]. This core structure represents an indenofuran scaffold with the systematic nomenclature (3E,3aR,5S,8bS)-3,3a,4,5,6,7,8,8b-octahydro-2H-indeno[1,2-b]furan-2-one [4] [5]. The tricyclic system comprises three annulated rings that form an integrated, rigid molecular framework essential for biological activity [6] [2].

The A-ring constitutes a six-membered carbocyclic ring fused to the B-ring, which is also a six-membered ring containing two methyl substituents at position C-8 in a geminal configuration [1] [4]. The C-ring forms a five-membered lactone ring that bridges the A-B ring system to the enol ether linkage [6] [2]. This ABC tricyclic lactone architecture demonstrates remarkable structural rigidity, with the molecular framework exhibiting defined stereochemical constraints at multiple chiral centers [7] [8].

Critical Structural Features:

- Ring fusion stereochemistry: The B-C ring junction exhibits (3aR,8bS) configuration in strigol-type strigolactones [7] [9]

- Geminal dimethyl groups: The C-8 position bears two methyl substituents providing steric bulk [4] [10]

- Hydroxyl substitution: A secondary alcohol function is present at C-5 with (S) configuration [1] [4]

- Lactone functionality: The C-ring contains a gamma-lactone essential for molecular integrity [6] [11]

| Structural Parameter | Value | Stereochemical Designation |

|---|---|---|

| A-ring size | 6 members | - |

| B-ring size | 6 members | C-8 gem-dimethyl |

| C-ring size | 5 members | γ-lactone |

| B-C junction | Cis fusion | (3aR,8bS) |

| C-5 hydroxyl | Present | (S) configuration |

| Molecular rings | 4 total | Tricyclic ABC + D-ring |

Hydroxymethyl Butenolide (D-Ring) Configuration

The D-ring of strigol represents a 4-methyl-5-oxo-2,5-dihydrofuran-2-yl moiety, commonly designated as a methylbutenolide or hydroxymethyl butenolide unit [12] [13] [11]. This five-membered heterocyclic ring system contains both a lactone functionality and an enol ether linkage that connects to the ABC-ring framework [2] [3] [12].

The D-ring exhibits absolute stereochemistry at the C-2' position with exclusive (R)-configuration in naturally occurring strigol [7] [9] [14]. This stereochemical arrangement is conserved across all natural strigolactones and represents a critical determinant of biological activity [12] [13] [15]. The butenolide ring contains a methyl substituent at C-4' position, which is essential for germination stimulant activity [16] [17].

Stereochemical Analysis:

- C-2' configuration: (R) - exclusively found in natural strigolactones [7] [14] [15]

- Methyl position: C-4' methyl substituent required for bioactivity [17] [16]

- Ring geometry: α,β-unsaturated lactone with enol ether bridge [2] [11]

- Enol ether bridge: (E)-configuration connecting C-3 to D-ring oxygen [12] [13]

The enol ether bridge connecting the tricyclic lactone to the butenolide represents a labile structural element that is crucial for biological function but susceptible to hydrolytic cleavage [3] [18]. This bridge maintains the (E)-configuration and determines the spatial relationship between the ABC-ring system and the D-ring, critically affecting receptor binding and molecular recognition [12] [13] [19].

| D-Ring Feature | Configuration/Property | Biological Significance |

|---|---|---|

| C-2' stereocenter | (R) configuration | Essential for receptor binding |

| C-4' methyl | Present | Required for activity |

| Enol ether bridge | (E) geometry | Connects ABC to D-ring |

| Lactone carbonyl | α,β-unsaturated | Electrophilic reactivity |

| Ring size | 5 members | Optimal for receptor fit |

Structural Variants and Isoforms in Natural Systems

Natural strigolactone diversity encompasses over 30 identified compounds with structural variations primarily occurring within the ABC-ring system while maintaining conserved D-ring architecture [8] [9] [20]. Strigol-type strigolactones are characterized by (3aR,8bS) stereochemistry at the B-C ring junction, distinguishing them from orobanchol-type strigolactones which exhibit (3aS,8bR) configuration [7] [8] [21].

Major Structural Variants:

5-Deoxystrigol: Represents the basic strigolactone framework lacking the C-5 hydroxyl group, serving as a biosynthetic precursor to strigol and related compounds [17] [22]. This variant demonstrates moderate to high biological activity and is widely distributed across plant species [23] [22].

2'-epi-Strigolactones: Feature inverted stereochemistry at the C-2' position (S-configuration) and have been identified in tobacco, rice, and pea root exudates [17]. These compounds exhibit significantly reduced biological activity compared to natural (R)-configured strigolactones [12] [17] [24].

Hydroxylated Variants: Include modifications at C-4, C-9, and other positions on the AB-ring system, leading to compounds such as orobanchol (C-4 hydroxylation) and sorgomol (C-9 hydroxylation) [17] [22]. These structural modifications can affect potency while maintaining the core bioactive framework [22].

Acetylated Derivatives: Natural acetylation of hydroxyl groups, particularly strigyl acetate, represents a common structural modification found in plant exudates [3] [22]. These derivatives often exhibit altered bioactivity profiles and different stability characteristics [22].

| Variant Type | Structural Modification | Stereochemical Impact | Activity Level |

|---|---|---|---|

| 5-Deoxystrigol | No C-5 hydroxyl | (3aR,8bS,2'R) | High |

| 2'-epi-Strigol | C-2' (S) configuration | (3aR,5S,8bS,2'S) | Low |

| Orobanchol-type | B-C junction (3aS,8bR) | (3aS,8bR,2'R) | High (different spectrum) |

| Hydroxylated forms | Additional OH groups | Variable | Variable |

| Acetylated forms | Ester modifications | Maintained core | Modified |

Structure-Activity Relationships in Bioactive Conformations

Structure-activity relationship studies have established that specific molecular conformations and stereochemical arrangements are essential for strigol bioactivity [12] [13] [19]. The bioactive conformation requires precise spatial orientation of both the ABC-ring system and D-ring to enable productive receptor interactions [19] [25].

Critical Structural Requirements:

ABC-Ring System Integrity: Complete tricyclic lactone architecture is absolutely essential for biological activity [26] [27]. Truncation of the A-ring results in dramatic reduction in activity, while removal of both A- and B-rings leads to complete loss of function [26] [27].

D-Ring Stereochemistry: The (R)-configuration at C-2' position is critical for receptor binding and signal transduction [12] [13] [15]. Studies demonstrate that (S)-configured analogues show 100-fold reduced activity compared to natural (R)-isomers [14] [15] [28].

Enol Ether Bridge: This structural element is essential for maintaining the bioactive conformation [12] [19] [26]. Replacement with alkoxy or imino ether linkages results in severe reduction in biological activity [12] [26].

Conformational Flexibility: The strigol molecule exhibits limited conformational flexibility due to the rigid tricyclic framework, with the primary conformational degrees of freedom residing in the enol ether bridge and D-ring orientation [29] [30]. Molecular dynamics simulations indicate that the bioactive conformation corresponds to specific dihedral angles between the ABC-ring and D-ring systems [29].

Receptor Binding Requirements: The bioactive conformation must position the D-ring for nucleophilic attack by receptor serine residues while maintaining ABC-ring contacts for binding specificity [19] [31] [30]. This dual requirement explains the strict stereochemical constraints observed in natural strigolactones [19] [30].

| Structural Element | Conformational Requirement | Activity Impact | Modification Tolerance |

|---|---|---|---|

| ABC tricyclic core | Rigid framework | Essential | None |

| D-ring butenolide | Specific orientation | Critical | Very low |

| Enol ether bridge | (E)-configuration | Essential | None |

| C-2' stereocenter | (R)-configuration | Critical | None |

| C-5 hydroxyl | (S)-configuration | Important | Moderate |

| Methyl substituents | Defined positions | Important | Low |

Molecular Recognition: The bioactive conformation of strigol enables dual recognition by plant hormone receptors (DWARF14) and parasitic plant receptors (HTL proteins) [15] [31]. This recognition involves shape complementarity between the rigid ABC-ring system and the receptor binding pocket, coupled with precise positioning of the D-ring for catalytic hydrolysis [31] [30].